

What is the role of YTK-105 in selective macroautophagy?

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Compound of Interest		
Compound Name:	YTK-105	
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YTK-105: A Novel Modulator of Selective Macroautophagy

Disclaimer: The following document is a hypothetical technical guide. As of the date of this publication, "YTK-105" is not a publicly recognized molecule in the scientific literature concerning selective macroautophagy. The data, experimental protocols, and mechanisms described herein are illustrative examples based on established principles of autophagy research and are intended to serve as a template for a technical whitepaper.

Introduction to Selective Macroautophagy

Selective macroautophagy (hereafter referred to as selective autophagy) is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, such as protein aggregates, damaged organelles, and invading pathogens. Unlike bulk autophagy, which non-selectively sequesters portions of the cytoplasm, selective autophagy relies on a sophisticated molecular machinery involving autophagy receptors and adaptors. These receptors recognize and bind to specific cargo, linking it to the nascent autophagosome through interaction with ATG8 family proteins (e.g., LC3/GABARAP) on the phagophore membrane. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.



YTK-105: A Potential First-in-Class Selective Autophagy Inducer

YTK-105 is a novel small molecule identified through high-throughput screening for compounds that can induce the clearance of specific protein aggregates. Preliminary data suggests that YTK-105 acts as a potent and selective modulator of autophagy, specifically enhancing the recognition and degradation of ubiquitinated cargo. This whitepaper provides an in-depth overview of the proposed mechanism of action, quantitative efficacy, and the experimental protocols used to characterize YTK-105.

Proposed Mechanism of Action of YTK-105

YTK-105 is hypothesized to function as a molecular "bridge," facilitating the interaction between ubiquitinated cargo and the autophagy receptor p62/SQSTM1. By allosterically modulating the conformation of the p62 UBA domain, **YTK-105** increases its affinity for polyubiquitin chains on cargo. This enhanced recognition leads to more efficient recruitment of the cargo-receptor complex to the forming autophagosome, thereby accelerating its sequestration and subsequent lysosomal degradation.

Quantitative Analysis of YTK-105 Activity

The efficacy of **YTK-105** has been evaluated in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of YTK-105

Interacting Molecules	Assay Type	Kd (nM)
YTK-105 and p62 UBA Domain	Surface Plasmon Resonance	15.2 ± 2.1
p62 UBA and K63-linked poly- Ubiquitin	Isothermal Titration Calorimetry	2500 ± 150
p62 UBA and K63-linked poly- Ubiquitin + 1 μM YTK-105	Isothermal Titration Calorimetry	450 ± 35



Table 2: Cellular Potency of YTK-105 in HEK293 cells

Assay	Endpoint	EC50 (nM)
Clearance of Ubiquitinated Protein Aggregates	High-Content Imaging	78.5 ± 5.3
LC3-II Puncta Formation	Immunofluorescence	120.1 ± 9.8
Autophagic Flux (mCherry- EGFP-LC3)	Flow Cytometry	95.2 ± 7.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding affinity of **YTK-105** to the p62 UBA domain.
- Instrumentation: Biacore T200 (Cytiva)
- Procedure:
 - Recombinant human p62 UBA domain was immobilized on a CM5 sensor chip via amine coupling.
 - \circ A series of **YTK-105** concentrations (0.1 nM to 1 μ M) in HBS-EP+ buffer were flowed over the chip surface.
 - Association and dissociation kinetics were monitored in real-time.
 - The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kd).

High-Content Imaging for Aggregate Clearance

 Objective: To quantify the clearance of ubiquitinated protein aggregates in cells treated with YTK-105.



 Cell Line: HEK293 cells stably expressing a aggregation-prone, ubiquitinated protein reporter.

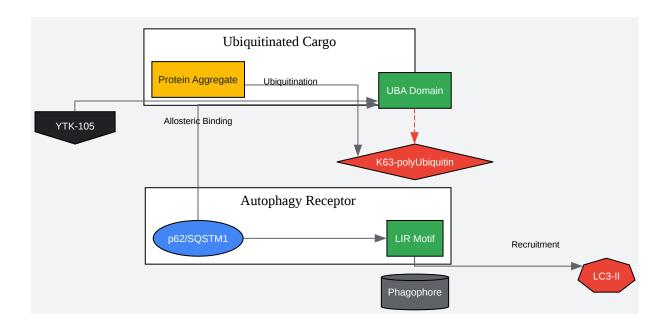
Procedure:

- Cells were seeded in 96-well plates and treated with a dose-response curve of YTK-105 for 24 hours.
- Cells were fixed, permeabilized, and stained with an anti-ubiquitin antibody and DAPI.
- Plates were imaged on a high-content imaging system.
- An automated image analysis pipeline was used to identify and quantify the number and intensity of intracellular protein aggregates per cell.
- The EC50 value was calculated based on the reduction in aggregate signal.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of **YTK-105** and a typical experimental workflow.

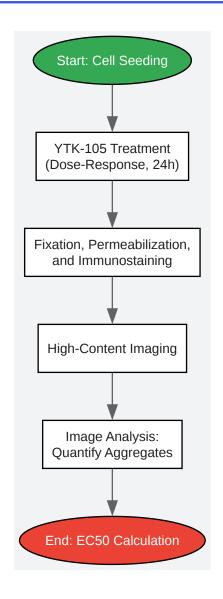




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Caption: Proposed mechanism of YTK-105 action.





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